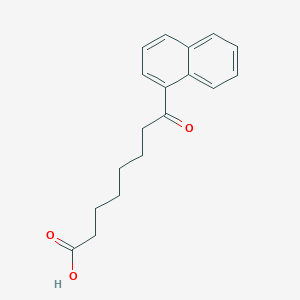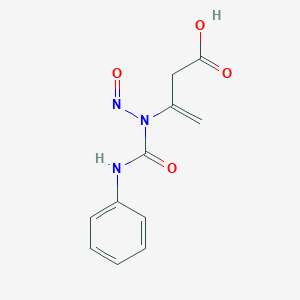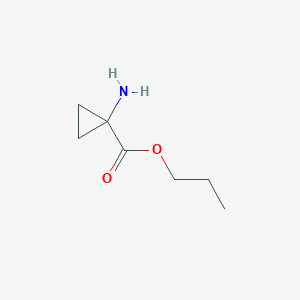
Cyclopropanecarboxylic acid, 1-amino-, propyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 1-amino-, propyl ester (9CI) is a chemical compound that has been of great interest in scientific research due to its unique properties and potential applications. This compound is also known as CPP, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
CPP has been used extensively in scientific research due to its unique properties. It has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. CPP has also been studied for its potential use as a tool in neuroscience research, as it can be used to selectively activate certain neurons in the brain.
Mécanisme D'action
The mechanism of action of CPP is not fully understood, but it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in various processes in the brain, including learning and memory. CPP has been shown to selectively activate the NMDA receptor, which can lead to the activation of downstream signaling pathways.
Effets Biochimiques Et Physiologiques
CPP has been shown to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), which is a process involved in learning and memory. CPP has also been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. These effects suggest that CPP may have potential applications in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPP in lab experiments is its selectivity for the NMDA receptor. This allows researchers to selectively activate certain neurons in the brain, which can be useful for studying various neurological processes. However, one of the limitations of using CPP is its potential toxicity. CPP has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many future directions in research for CPP. One area of research is the development of CPP derivatives with improved selectivity and reduced toxicity. Another area of research is the use of CPP in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, CPP may have potential applications in the field of optogenetics, which involves the use of light to selectively activate certain neurons in the brain. Overall, CPP is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis method for CPP involves the reaction of cyclopropanecarboxylic acid with propylamine. The reaction is carried out in the presence of a catalyst, usually palladium on carbon. The resulting product is then purified using various techniques, including chromatography, recrystallization, and distillation. The final product is a white crystalline powder with a melting point of 73-75°C.
Propriétés
Numéro CAS |
104544-05-0 |
|---|---|
Nom du produit |
Cyclopropanecarboxylic acid, 1-amino-, propyl ester (9CI) |
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
propyl 1-aminocyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-2-5-10-6(9)7(8)3-4-7/h2-5,8H2,1H3 |
Clé InChI |
ONNCENWIDSAVKS-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1(CC1)N |
SMILES canonique |
CCCOC(=O)C1(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



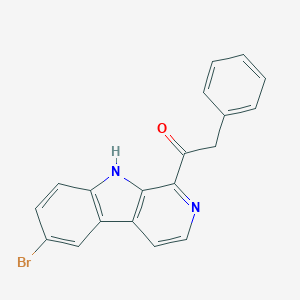
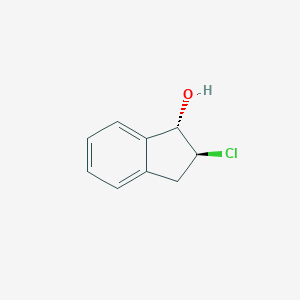
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
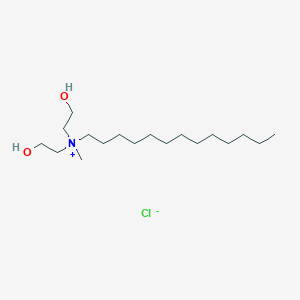
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)
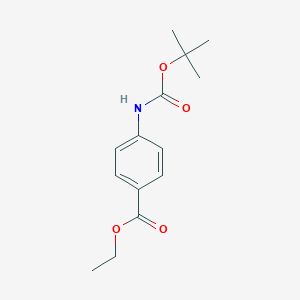

![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)
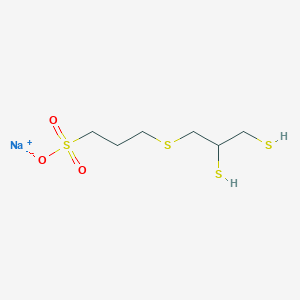
![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
